molecular formula C17H27NO5Si B8642562 Z-Ser(TBDMS)-OH

Z-Ser(TBDMS)-OH

Cat. No.: B8642562
M. Wt: 353.5 g/mol
InChI Key: WNDGUJLHARCBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid is a complex organic compound with a unique structure that combines a benzyloxycarbonyl group, an amino group, and a t-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the t-butyl(dimethyl)silyl (TBDMS) group to protect the hydroxyl group. The final step involves the formation of the propionic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during synthesis, while the t-butyl(dimethyl)silyl group protects hydroxyl groups. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.

Comparison with Similar Compounds

Similar Compounds

    2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropionic acid: Lacks the t-butyl(dimethyl)silyl group.

    3-{[t-butyl(dimethyl)silyl]oxy}propionic acid: Lacks the benzyloxycarbonyl group.

    2-amino-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid: Lacks the benzyloxycarbonyl group.

Uniqueness

2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid is unique due to the presence of both protective groups, which allows for selective and controlled reactions. This makes it a valuable intermediate in complex synthetic pathways.

Properties

Molecular Formula

C17H27NO5Si

Molecular Weight

353.5 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20)

InChI Key

WNDGUJLHARCBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.50 g (6.27 mmol) of N-[(benzyloxy)carbonyl]-(DL)-serine was dissolved in 10 ml of N,N-dimethylformamide. 885 mg (13.2 mmol) of imidazole and 1.98 g (13.2 mmol) of t-butyldimethylchlorosilane were added to the obtained solution at 0° C., and they were stirred overnight. Water was added to the reaction mixture and they were stirred for 10 minutes. After extracting with ethyl acetate 3 times followed by the drying over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step Two
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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